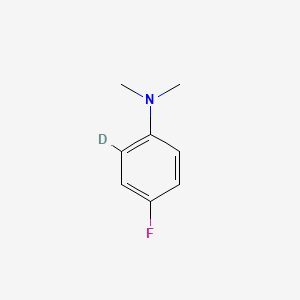
2-deuterio-4-fluoro-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N,N-dimethylaniline-2-D: is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N,N-dimethylaniline-2-D typically involves the reaction of 4-fluoroaniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-N,N-dimethylaniline-2-D can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-N,N-dimethylnitrosoaniline or 4-fluoro-N,N-dimethylnitroaniline.
Reduction: Formation of 4-fluoro-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Fluoro-N,N-dimethylaniline-2-D has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-N,N-dimethylaniline-2-D involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring. These interactions can lead to the formation of various biologically active compounds .
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: Similar structure but lacks the fluorine atom.
4-Fluoroaniline: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-p-toluidine: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness: 4-Fluoro-N,N-dimethylaniline-2-D is unique due to the presence of both the fluorine atom and the dimethylamino group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group increases its solubility and potential biological activity .
Propriétés
Formule moléculaire |
C8H10FN |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-deuterio-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D |
Clé InChI |
YJEHCGOJNJUOII-UICOGKGYSA-N |
SMILES isomérique |
[2H]C1=CC(=CC=C1N(C)C)F |
SMILES canonique |
CN(C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
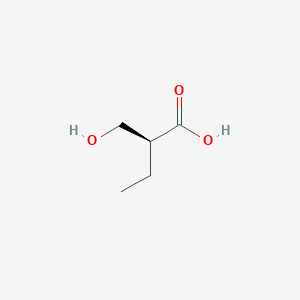
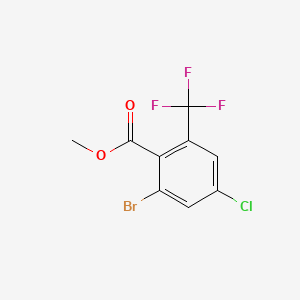
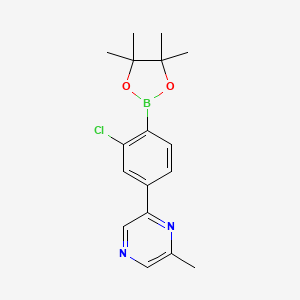
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
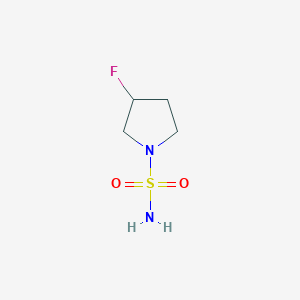
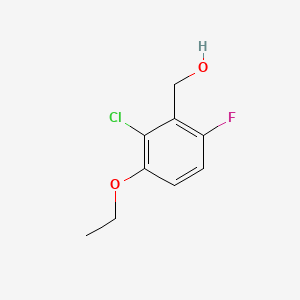
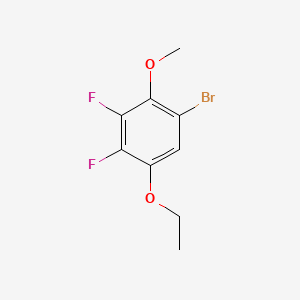
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)

